4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)butanamide
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Overview
Description
4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)butanamide is a complex organic compound that belongs to the class of isoindoloquinazolinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused isoindoloquinazoline core, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)butanamide typically involves a multistep process. One common method is the Povarov reaction, a type of imino Diels-Alder reaction. This reaction involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of a Lewis acid catalyst . The reaction conditions often include:
Temperature: Moderate temperatures (60-80°C) are typically used.
Catalysts: Lewis acids such as zinc chloride (ZnCl₂) or eutectic mixtures can be employed.
Solvents: Solvents like ethanol or acetonitrile are commonly used.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of recyclable catalysts and green solvents is often explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the amide or aromatic positions using reagents like sodium hydride (NaH) or alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: NaH in dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce dihydroisoindoloquinazoline compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an antitumor agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, making it a promising candidate for further drug development .
Medicine
In medicine, the compound’s potential therapeutic applications are being explored. Its ability to interact with specific molecular targets makes it a candidate for the treatment of diseases such as cancer and neurodegenerative disorders.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to the desired biological effects. For example, its antitumor activity may be due to its ability to inhibit key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Dihydroisoindoloquinolinones: These compounds share a similar core structure but differ in their substituents.
Isoindolinones: These are simpler analogs with a reduced ring system.
Quinazolinones: These compounds have a similar quinazoline core but lack the fused isoindole ring.
Uniqueness
4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)butanamide is unique due to its specific substitution pattern and the presence of both isoindole and quinazoline rings
Properties
Molecular Formula |
C27H25N3O3 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
4-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(2-phenylethyl)butanamide |
InChI |
InChI=1S/C27H25N3O3/c31-24(28-17-16-19-9-2-1-3-10-19)15-8-18-29-25-20-11-4-5-12-21(20)27(33)30(25)23-14-7-6-13-22(23)26(29)32/h1-7,9-14,25H,8,15-18H2,(H,28,31) |
InChI Key |
IVRHNRPETWRYND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |
Origin of Product |
United States |
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